molecular formula C14H9Cl2N3 B14386850 4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine CAS No. 89508-74-7

4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine

Cat. No.: B14386850
CAS No.: 89508-74-7
M. Wt: 290.1 g/mol
InChI Key: FDQXQFRQHKOAGC-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a phenyl ring substituted with a pyrrole group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine is unique due to the presence of both chlorine atoms and the pyrrole-substituted phenyl ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

89508-74-7

Molecular Formula

C14H9Cl2N3

Molecular Weight

290.1 g/mol

IUPAC Name

4,6-dichloro-2-(3-pyrrol-1-ylphenyl)pyrimidine

InChI

InChI=1S/C14H9Cl2N3/c15-12-9-13(16)18-14(17-12)10-4-3-5-11(8-10)19-6-1-2-7-19/h1-9H

InChI Key

FDQXQFRQHKOAGC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)C3=NC(=CC(=N3)Cl)Cl

Origin of Product

United States

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